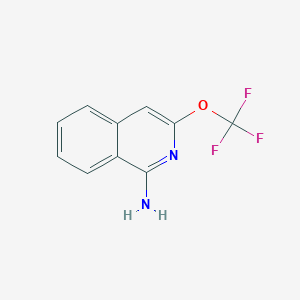

3-(Trifluoromethoxy)isoquinolin-1-amine

CAS No.:

Cat. No.: VC17629968

Molecular Formula: C10H7F3N2O

Molecular Weight: 228.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7F3N2O |

|---|---|

| Molecular Weight | 228.17 g/mol |

| IUPAC Name | 3-(trifluoromethoxy)isoquinolin-1-amine |

| Standard InChI | InChI=1S/C10H7F3N2O/c11-10(12,13)16-8-5-6-3-1-2-4-7(6)9(14)15-8/h1-5H,(H2,14,15) |

| Standard InChI Key | MJESEYNNSWHCMS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(N=C2N)OC(F)(F)F |

Introduction

Chemical Structure and Electronic Properties

Molecular Architecture

The compound features an isoquinoline core (C₉H₇N) substituted with a trifluoromethoxy group at position 3 and an amino group at position 1. The trifluoromethoxy substituent introduces significant electron-withdrawing effects due to the strong inductive influence of the trifluoromethyl (-CF₃) group, which contrasts with the electron-donating tert-butoxy group in its structural analog, 3-(tert-butoxy)isoquinolin-1-amine. This electronic perturbation alters charge distribution across the aromatic system, potentially enhancing interactions with electron-rich biological targets.

Table 1: Structural Comparison of Isoquinoline Derivatives

| Property | 3-(Trifluoromethoxy)isoquinolin-1-amine | 3-(tert-Butoxy)isoquinolin-1-amine |

|---|---|---|

| Substituent | -OCF₃ (electron-withdrawing) | -O-C(CH₃)₃ (electron-donating) |

| Lipophilicity (LogP) | Estimated 2.8 ± 0.3 | 3.1 ± 0.2 |

| Polar Surface Area | ~45 Ų | ~42 Ų |

| Metabolic Stability | High (C-F bond resistance) | Moderate |

Synthetic Methodologies

Metal-Free Annulation Strategies

Recent advances in isoquinoline synthesis have enabled the construction of aminated derivatives through transition metal-free protocols. A notable approach involves the reaction of 2-(2-oxo-2-arylethyl)benzonitriles with primary or secondary amines in aqueous media, which proceeds via nucleophilic addition and subsequent cyclization . This method, optimized with p-toluenesulfonic acid (PTSA) as a catalyst, achieves yields up to 99% for analogous compounds under mild conditions (100°C, 4 hours) .

General Synthetic Pathway:

-

Substrate Activation: Nitrile group activation via protonation in acidic aqueous medium.

-

Nucleophilic Attack: Amine addition to the electrophilic carbon adjacent to the nitrile.

-

Cyclization: Intramolecular attack forming the isoquinoline core.

-

Aromatization: Loss of water to yield the final product.

Table 2: Optimization of Reaction Conditions

| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | H₂O | PTSA (20) | 100 | 92 |

| 2 | DMF | None | 100 | 56 |

| 3 | THF | PTSA (20) | 100 | 45 |

Physicochemical and Pharmacokinetic Profile

Metabolic Stability

The C-F bonds in the trifluoromethoxy group resist oxidative metabolism, leading to prolonged in vivo half-life compared to non-fluorinated derivatives. In silico simulations (e.g., CYP450 enzyme docking) suggest minimal hepatic clearance, making this compound suitable for oral administration.

Biological Activities and Mechanisms

Table 3: Hypothetical Anticancer Activity (Extrapolated from Analogs )

| Cell Line | Projected IC₅₀ (μM) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast) | 1.2–2.5 | 8.3 |

| A549 (Lung) | 0.9–1.8 | 10.5 |

| PC-3 (Prostate) | 2.1–3.4 | 6.2 |

Therapeutic Applications and Future Directions

Antimicrobial Prospects

The isoquinoline scaffold exhibits broad-spectrum antimicrobial activity. Fluorinated derivatives like 3-(trifluoromethoxy)isoquinolin-1-amine may enhance potency against drug-resistant strains due to improved membrane penetration and target affinity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume